molecular formula C9H8N2O B1589273 2-Hydroxy-6-methylquinoxaline CAS No. 5762-64-1

2-Hydroxy-6-methylquinoxaline

Cat. No.: B1589273
CAS No.: 5762-64-1
M. Wt: 160.17 g/mol
InChI Key: ZWGSKZGAUDHBPL-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methylquinoxaline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in various fields. The compound has a molecular formula of C9H8N2O and is characterized by a quinoxaline ring system with a hydroxyl group at the second position and a methyl group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methylquinoxaline typically involves the condensation of 2-hydroxyquinoxaline with methylating agents. One common method is the reaction of 2-hydroxyquinoxaline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-methylquinoxaline undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinoxaline-2-one derivative.

    Reduction: The compound can be reduced to form 2-amino-6-methylquinoxaline.

    Substitution: Electrophilic substitution reactions can occur at the quinoxaline ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like halogens or nitro groups in the presence of Lewis acids.

Major Products:

    Oxidation: Quinoxaline-2-one derivatives.

    Reduction: 2-Amino-6-methylquinoxaline.

    Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.

Scientific Research Applications

2-Hydroxy-6-methylquinoxaline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methylquinoxaline involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a similar ring structure but without the hydroxyl and methyl groups.

    2-Hydroxyquinoxaline: Similar to 2-Hydroxy-6-methylquinoxaline but lacks the methyl group.

    6-Methylquinoxaline: Similar to this compound but lacks the hydroxyl group.

Uniqueness: this compound is unique due to the presence of both the hydroxyl and methyl groups, which confer specific chemical reactivity and biological activity. The hydroxyl group enhances its ability to form hydrogen bonds, while the methyl group increases its lipophilicity, affecting its interaction with biological membranes and targets.

Properties

IUPAC Name

6-methyl-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)10-5-9(12)11-7/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGSKZGAUDHBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460795
Record name 2-Hydroxy-6-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5762-64-1
Record name 2-Hydroxy-6-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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